![molecular formula C14H13Cl2N3O2 B2952208 2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide CAS No. 2176201-70-8](/img/structure/B2952208.png)
2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, also known as DCPA, is a herbicide that is used to control weeds in various crops. It belongs to the chemical family of chloroacetamides and is widely used in agriculture due to its effectiveness in controlling a broad range of weeds.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that 2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide is effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. It is used in crops such as corn, soybeans, and potatoes. 2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has also been studied for its potential use in controlling weeds in non-crop areas such as golf courses and parks.
Mechanism of Action
Target of Action
It’s structurally similar to dichlorprop , a widely used herbicide belonging to the phenoxyalkanoic acid class . Herbicides of this class typically target plant growth hormones, disrupting normal plant growth and development .
Mode of Action
Based on its structural similarity to dichlorprop , it may interact with its targets by mimicking the structure of natural plant hormones, thereby disrupting normal biochemical processes within the plant cells .
Biochemical Pathways
Herbicides similar to this compound, such as dichlorprop , typically affect the plant growth hormone pathways, leading to abnormal growth and development .
Pharmacokinetics
The compound is soluble in water at 829mg/l at 25 ºc , which suggests that it could be readily absorbed and distributed within biological systems
Result of Action
As a potential herbicide, it would likely result in the death of targeted plants by disrupting normal growth and development .
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide is a widely used herbicide in agriculture and has been extensively studied for its effectiveness in controlling weeds. Its simple synthesis method and low cost make it a popular choice for herbicide development. However, due to its potential negative effects on non-target organisms, it is important to use 2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide in a responsible manner.
Future Directions
Further research is needed to understand the long-term effects of 2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide on the environment and non-target organisms. There is also a need for the development of more selective herbicides that target specific weeds without harming non-target organisms. Additionally, research is needed to develop new methods for weed control that are more sustainable and environmentally friendly.
Synthesis Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide involves the reaction of 2,4-dichlorophenol with N-(6-methylpyrimidin-4-yl)methyl)acetamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide as a white crystalline solid. The synthesis of 2-(2,4-dichlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide is a simple and cost-effective process that can be carried out on a large scale.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-9-4-11(19-8-18-9)6-17-14(20)7-21-13-3-2-10(15)5-12(13)16/h2-5,8H,6-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLORWAIFSUIYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
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